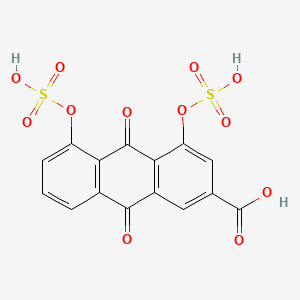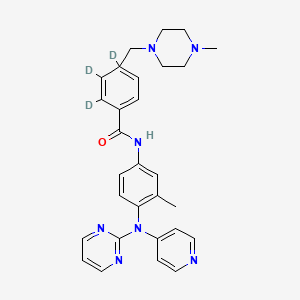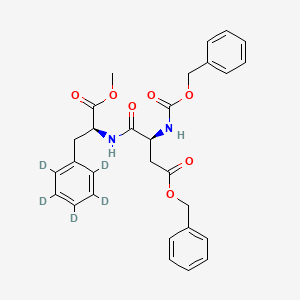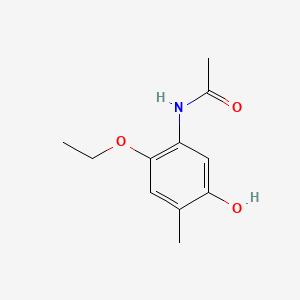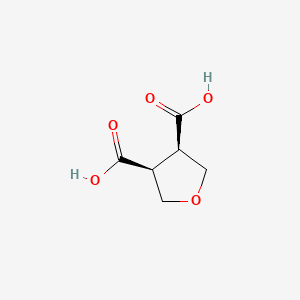
cis-Tetrahydro-furan-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-Tetrahydro-furan-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 149429-49-2 and Linear Formula: C6H8O5 . It is a white solid .
Synthesis Analysis
The synthesis of this compound and its isomers can be achieved through the action of sodium methoxide, resulting in the isomerization of the cis-esters . Another method involves the use of 3-Furoic acid as a reactant to synthesize furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction .Molecular Structure Analysis
The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 ether (aliphatic), and 1 Oxolane .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 160.13 .Scientific Research Applications
Synthesis and Chemical Reactions
- cis-Tetrahydro-furan-3,4-dicarboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of new tetrahydroisoquinolinones, which incorporate pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
- The compound also participates in reactions with amino acids and glutathione, forming adducts that are crucial in understanding the toxicological profiles of certain substances (Chen, Hecht, & Peterson, 1997).
Material Science Applications
- In material science, this compound derivatives have been used to create sustainable materials. A study describes the preparation of a diacid from furfural-derived compounds, which shows potential as a semirigid diacid building block in material science for creating green polymers and biobased epoxies (Wang et al., 2018).
Catalysis and Chemical Transformations
- The compound has been studied in the context of catalysis, particularly in the direct arylation of furans via C−H functionalization, demonstrating its role in facilitating efficient chemical transformations (Battace et al., 2007).
- Additionally, it's involved in the study of hydroxyl participation in acyclic epoxide systems, highlighting its importance in understanding reaction mechanisms and product formation (Coxon, Hartshorn, & Swallow, 1973).
Chemical Synthesis
- The compound is also central in the preparation of functionalized furans and other organic compounds, showcasing its versatility in organic synthesis (Pohmakotr et al., 2003).
- A novel synthesis route for furan-3,4-dicarboxylic acid was described, providing insights into more efficient and facile synthetic methods (Deshpande, Natu, & Argade, 2002).
Properties
IUPAC Name |
(3S,4R)-oxolane-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAOMPZQHGTKN-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
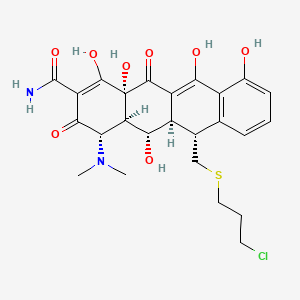

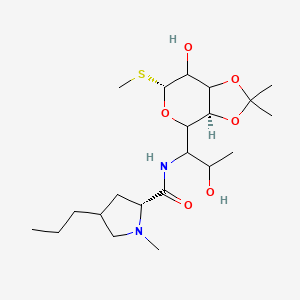
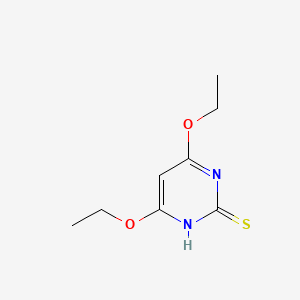

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)

